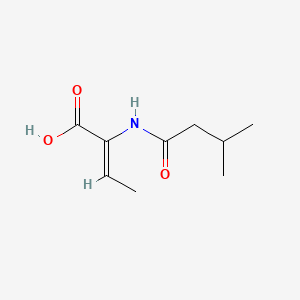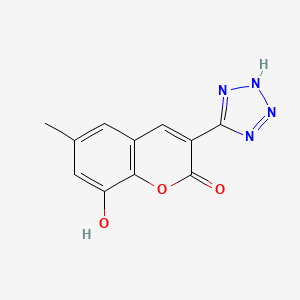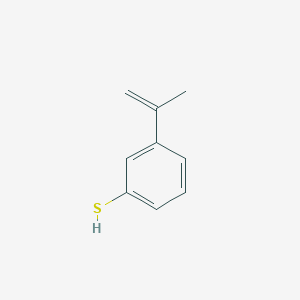
3-(Prop-1-en-2-yl)benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-1-en-2-yl)benzene-1-thiol, also known as m-Cymenene, is an organic compound with the molecular formula C10H12S. It is a derivative of benzene, featuring a thiol group (-SH) attached to the benzene ring along with a prop-1-en-2-yl substituent. This compound is known for its distinctive odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-2-yl)benzene-1-thiol typically involves the introduction of the thiol group to a benzene derivative. One common method is the nucleophilic substitution reaction where an alkyl halide reacts with a sulfur nucleophile such as hydrosulfide anion (HS-). The reaction conditions often require an excess of the nucleophile to prevent the formation of by-products like sulfides (R-S-R’) .
Industrial Production Methods
In industrial settings, the production of this compound can involve the use of thiourea as the nucleophile. The reaction proceeds through the formation of an intermediate alkyl isothiourea salt, which is then hydrolyzed to yield the desired thiol . This method is preferred due to its efficiency and the high yield of the target compound.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-1-en-2-yl)benzene-1-thiol undergoes various chemical reactions, including:
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Bromine (Br2) or iodine (I2) in an organic solvent.
Reduction: Zinc and hydrochloric acid (HCl).
Substitution: Nucleophiles like hydrosulfide anion (HS-) or thiourea in the presence of a base.
Major Products
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Prop-1-en-2-yl)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavors due to its distinctive odor.
Mechanism of Action
The mechanism of action of 3-(Prop-1-en-2-yl)benzene-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with various biomolecules, influencing their function. For example, it can interact with proteins by forming disulfide bridges, which can alter protein structure and activity . Additionally, the compound can undergo redox reactions, impacting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Anethole: 1-Methoxy-4-(prop-1-enyl)benzene, used as a flavoring agent.
Estragole: 1-Methoxy-4-(1-propenyl)benzene, found in tarragon and basil.
m-Cymenene: 1-Methyl-3-(prop-1-en-2-yl)benzene, a structural isomer.
Uniqueness
3-(Prop-1-en-2-yl)benzene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs like anethole and estragole. The thiol group allows for specific interactions with biomolecules, making it valuable in various applications .
Properties
CAS No. |
78943-78-9 |
|---|---|
Molecular Formula |
C9H10S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
3-prop-1-en-2-ylbenzenethiol |
InChI |
InChI=1S/C9H10S/c1-7(2)8-4-3-5-9(10)6-8/h3-6,10H,1H2,2H3 |
InChI Key |
QGQZCYDJZFXPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


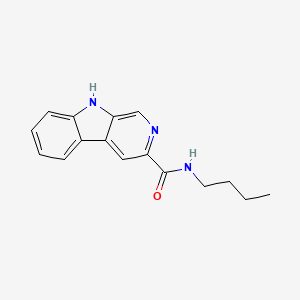

![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)
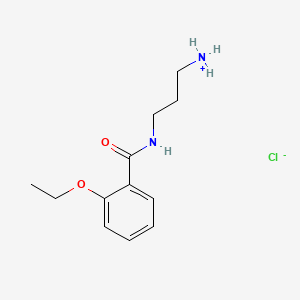
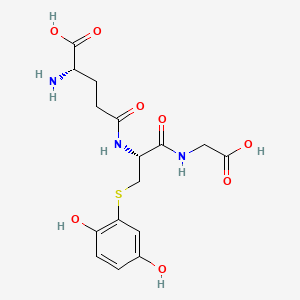

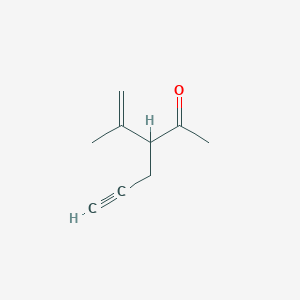
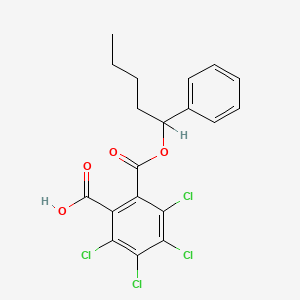
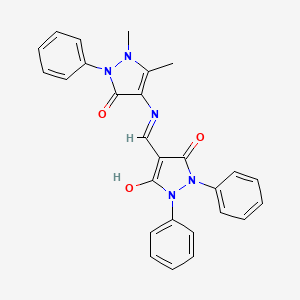
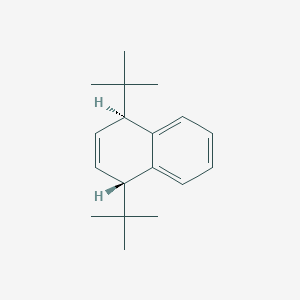
![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
